molecular formula C16H11ClF3N3O2S B12339827 Ethyl 3-amino-5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]thieno[2,3-b]pyridine-2-carboxylate

Ethyl 3-amino-5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]thieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B12339827
M. Wt: 401.8 g/mol
InChI Key: UIPSCNOOSBNSJE-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]thieno[2,3-b]pyridine-2-carboxylate is a fused heterocyclic compound featuring a thieno[2,3-b]pyridine core. This structure is substituted with an ethoxycarbonyl group at position 2, an amino group at position 3, and a 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety at position 3. Its synthesis typically involves cyclization reactions of precursor thiophene derivatives, as seen in analogous fused thienopyridines .

Properties

Molecular Formula

C16H11ClF3N3O2S

Molecular Weight

401.8 g/mol

IUPAC Name

ethyl 3-amino-5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]thieno[2,3-b]pyridine-2-carboxylate

InChI

InChI=1S/C16H11ClF3N3O2S/c1-2-25-15(24)13-11(21)9-3-7(5-23-14(9)26-13)12-10(17)4-8(6-22-12)16(18,19)20/h3-6H,2,21H2,1H3

InChI Key

UIPSCNOOSBNSJE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=CC(=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl)N

Origin of Product

United States

Preparation Methods

Cyclocondensation of Ethyl Thioglycolate with Pyridine Derivatives

The thieno[2,3-b]pyridine scaffold is typically synthesized via cyclocondensation reactions. A common approach involves reacting 2-chloronicotinaldehyde with ethyl thioglycolate in the presence of a base such as triethylamine. For example:

  • Reaction Conditions : 2-Chloronicotinaldehyde (10 g, 71 mmol), ethyl thioglycolate (7.6 g, 71 mmol), triethylamine (14 g, 0.14 mol) in anhydrous DMF at 100°C for 3 hours.
  • Yield : 72% after purification by silica gel chromatography.

This method leverages nucleophilic aromatic substitution (SNAr) to form the thienopyridine ring. The ester group at the 2-position is retained for subsequent functionalization.

Introduction of the Amino Group

Ammonolysis of Ester Intermediates

The 3-amino group is introduced via ammonolysis of the ethyl ester precursor. For instance:

  • Procedure : Ethyl 3-bromothieno[2,3-b]pyridine-2-carboxylate is treated with aqueous ammonia (25–28%) in ethanol at 60°C for 6 hours.
  • Yield : 85–90% after recrystallization.

Alternative methods use hydrazine hydrate to form hydrazide intermediates, which are subsequently reduced to amines.

Functionalization with 3-Chloro-5-(Trifluoromethyl)Pyridin-2-Yl

Suzuki-Miyaura Cross-Coupling

The 3-chloro-5-(trifluoromethyl)pyridin-2-yl group is introduced via palladium-catalyzed cross-coupling. Key steps include:

  • Substrate Preparation : 5-Bromo-3-aminothieno[2,3-b]pyridine-2-carboxylate is synthesized via bromination of the parent compound using N-bromosuccinimide (NBS).
  • Coupling Conditions : 5-Bromo derivative (1.0 eq), 3-chloro-5-(trifluoromethyl)pyridin-2-ylboronic acid (1.2 eq), Pd(PPh3)4 (5 mol%), K2CO3 (2 eq) in dioxane/water (4:1) at 90°C for 12 hours.
  • Yield : 65–78%.

Direct Chlorination of Pyridine Intermediates

An alternative route involves chlorinating a pre-functionalized pyridine moiety:

  • Chlorination Agent : POCl3 (3 eq) in DMF at 110°C for 4 hours.
  • Substrate : 5-(Trifluoromethyl)pyridin-2-yl-thieno[2,3-b]pyridine intermediate.
  • Yield : 82%.

Optimization and Variations

Solvent and Catalyst Screening

Parameter Optimal Condition Yield (%) Source
Solvent DMF 72
Catalyst Pd(PPh3)4 78
Temperature 90°C (Suzuki coupling) 75

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly:

  • Example : Cyclocondensation of 3-aminothieno[2,3-b]pyridine-2-carboxylate with dimethylformamide-dimethylacetal (DMF-DMA) and amines under microwave conditions (150°C, 20 minutes).
  • Yield : 85–92%.

Key Challenges and Solutions

Regioselectivity in Cross-Coupling

The steric bulk of the 3-chloro-5-(trifluoromethyl)pyridin-2-yl group can lead to regioselective challenges. Using bulky phosphine ligands (e.g., XPhos) improves selectivity.

Stability of Amino Group

The 3-amino group is prone to oxidation. Protection with acetyl or tert-butoxycarbonyl (Boc) groups during harsh reactions (e.g., chlorination) is recommended.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]thieno[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chloro group can be reduced to form dechlorinated products.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: Reagents such as sodium methoxide (NaOCH₃) or other nucleophiles under basic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Dechlorinated products.

    Substitution: Substituted derivatives with different functional groups replacing the trifluoromethyl group.

Scientific Research Applications

IκB Kinase Inhibition

One of the most notable applications of this compound is its role as an IκB kinase inhibitor . The inhibition of this kinase complex is crucial for modulating the NF-κB signaling pathway, which is implicated in various diseases, including cancer, inflammation, and autoimmune disorders. Research indicates that Ethyl 3-amino-5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]thieno[2,3-b]pyridine-2-carboxylate effectively binds to IκB kinases, influencing their activity and potentially offering therapeutic benefits in conditions where NF-κB is dysregulated.

Potential Therapeutic Uses

The compound's ability to modulate biological pathways suggests several therapeutic applications:

  • Anti-inflammatory Agents : Due to its impact on the NF-κB signaling pathway, it may serve as a basis for developing anti-inflammatory drugs.
  • Cancer Treatment : By inhibiting pathways that promote tumor growth and survival, this compound may be useful in cancer therapies targeting specific malignancies.
  • Autoimmune Disorders : Its modulation of immune responses could lead to new treatments for autoimmune diseases by reducing inappropriate immune activation.

Mechanistic Studies

Understanding the mechanism of action for this compound involves interaction studies using various techniques such as:

  • Molecular docking studies to predict binding affinities and orientations.
  • In vitro assays to evaluate biological activity against specific targets.

These studies are essential for elucidating how the compound functions at a molecular level and assessing its potential side effects.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]thieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. The amino group may form hydrogen bonds with target proteins, while the trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The chloro group may participate in covalent bonding with target enzymes, leading to inhibition of their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of fused thieno[2,3-b]pyridines and pyridothienopyrimidines. Below is a detailed comparison with structurally and functionally related derivatives:

Structural Analogues with Thieno[2,3-b]pyridine Cores

Compound Name Key Substituents Synthesis Route Key Differences Reference
Ethyl 3-amino-5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]thieno[2,3-b]pyridine-2-carboxylate 3-amino, 5-(3-chloro-5-CF₃-pyridin-2-yl), 2-ethoxycarbonyl Cyclization of chloroacetonitrile derivatives with sodium acetate in ethanol Unique trifluoromethyl and chloro-pyridine substitution
Ethyl 2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)thiazole-4-carboxylate Thiazole core, 3-chloro-5-CF₃-pyridin-2-ylmethyl Substitution at thiazole position 2 Thiazole vs. thienopyridine core; methyl linker
3-Amino-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide 4-(4-methoxyphenyl), 2-carboxamide, 6-methyl Reaction with chloroacetamide in ethanol Methoxyphenyl group; carboxamide vs. ethoxycarbonyl
Ethyl 3-amino-5-(2-furyl)thieno[2,3-b]pyridine-2-carboxylate 5-(2-furyl) Cyclization of furyl-substituted precursors Furyl group lacks halogen/CF₃; reduced electron deficiency

Substituent Effects on Physicochemical Properties

  • Amino vs.
  • Ethoxycarbonyl vs. Carbonitrile: Ethoxycarbonyl at position 2 offers hydrolytic stability under basic conditions, whereas carbonitrile-substituted analogs (e.g., 4a,b in ) are more reactive toward nucleophilic attack .

Biological Activity

Ethyl 3-amino-5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]thieno[2,3-b]pyridine-2-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C16H11ClF3N3O2SC_{16}H_{11}ClF_3N_3O_2S and features a thieno[2,3-b]pyridine core with various functional groups including a trifluoromethyl group and a chloro substituent. This unique structure contributes to its biological activity, particularly in modulating signaling pathways associated with various diseases.

This compound primarily acts as an inhibitor of the IκB kinase complex. This inhibition is crucial in the context of NF-κB signaling pathways, which are implicated in inflammatory responses and cancer progression. By blocking these pathways, the compound may offer therapeutic benefits in treating conditions such as cancer and autoimmune diseases.

Biological Activity Data

Research indicates that this compound effectively binds to IκB kinases, influencing their activity and thereby modulating downstream signaling pathways. A summary of key findings related to its biological activity is presented below:

Study Findings
In vitro assaysDemonstrated significant inhibition of IκB kinase activity at low micromolar concentrations.
Cellular studiesShowed reduced NF-κB activation in response to pro-inflammatory stimuli.
Structural analysisRevealed interactions with key residues in the kinase domain, suggesting a competitive inhibition mechanism.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Cancer Research : In a study focusing on cancer cell lines, the compound exhibited cytotoxic effects, leading to apoptosis in tumor cells. The IC50 values were determined to be in the range of 5–10 µM, indicating potent anti-cancer properties .
  • Inflammatory Diseases : Another study assessed its effects on inflammatory markers in vitro. The results showed a significant decrease in TNF-alpha and IL-6 levels upon treatment with the compound, suggesting its potential as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other thieno-pyridine derivatives known for their biological activities. The following table compares it with notable analogs:

Compound Name Structural Features Biological Activity
3-Amino-thieno[2,3-b]pyridine derivativesSimilar thieno-pyridine coreKinase inhibitors
4-Difluoromethyl-thieno[2,3-b]pyridineContains difluoromethyl groupAntimicrobial activity
Ethyl 4-chloro-thieno[2,3-b]pyridineChlorinated variantAnti-inflammatory properties

These compounds differ primarily in their substituents but exhibit pharmacological properties linked to their thieno-pyridine framework.

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